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Compound of Interest |

Compound Name: Sofosbuvir impurity M
CAS No.: 2095551-10-1
Cat. No.: B560560
. J

Executive Summary

In the high-precision synthesis of the HCV NS5B polymerase inhibitor Sofosbuvir (GS-7977),
impurity control is a Critical Quality Attribute (CQA). While diastereomeric impurities (such as
the Sp-isomer) are well-documented, Impurity M (CAS 2095551-10-1) represents a distinct
challenge related to the nucleoside core's integrity.

Impurity M is chemically identified as Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-
1-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yljmethoxy-phenoxy-
phosphoryllamino]propanoate.

It differs from the Active Pharmaceutical Ingredient (API) by a single substitution at the 2'-
position of the furanose ring: the fluorine atom of Sofosbuvir is replaced by a hydroxyl group.
This impurity typically originates from the starting nucleoside material rather than the coupling
process itself, making supply chain control and starting material qualification (SMQ) the primary
defense.

Chemical Identity and Structural Analysis[1][2]

The structural distinction between Sofosbuvir and Impurity M is subtle but chromatographically
significant due to the polarity difference introduced by the hydroxyl group.

Comparative Data Table
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Impurity M (Desfluoro-

Feature Sofosbuvir (API)
Hydroxy)
CAS Number 1190307-88-0 2095551-10-1
Molecular Formula C22H29FN309P C22H30N3010P
Molecular Weight 529.45 g/mol 527.47 g/mol
Key Substituent (2" Fluorine (-F) Hydroxyl (-OH)
Polarity (LogP) ~1.6 (Lipophilic) < 1.0 (More Polar)
Origin Target Synthesis Starting Material Carryover

Structural Visualization

The following diagram highlights the specific point of divergence in the chemical structure.
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The -OH group increases polarity,
reducing retention time in RP-HPLC.
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Structural Difference:
2'-Position Substitution

Contains -OH

Impurity M
C22H30N3010P
2'-Hydroxy-2'-C-methyl
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Figure 1: Structural comparison highlighting the 2'-substitution shift from Fluorine (API) to
Hydroxyl (Impurity M).
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Origin and Mechanistic Pathway

Unlike degradation products formed via hydrolysis (e.g., GS-331007), Impurity M is a Process-
Related Impurity stemming from the synthesis of the nucleoside starting material.

The Fluorination Failure

The synthesis of the Sofosbuvir nucleoside core involves introducing a fluorine atom at the 2'
position, typically using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on a
protected intermediate.

 ldeal Pathway: The precursor (typically a 2'-OH, 2'-Me intermediate) is fluorinated to yield the
2'-F, 2'-Me nucleoside.

» Impurity Pathway: If the fluorination reaction is incomplete, or if the purification of the
fluorinated nucleoside is insufficient, the unreacted 2'-OH species (2'-C-methyluridine)

remains.

e Carryover: This 2'-OH nucleoside competes with the 2'-F nucleoside in the subsequent
phosphoramidate coupling step (reaction with the chlorophosphoramidate reagent), forming
Impurity M.

Synthesis Workflow & Contamination Point
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Figure 2: Mechanistic origin of Impurity M showing the carryover of the unfluorinated
intermediate.

Analytical Strategy and Detection

Due to the structural similarity, separating Impurity M requires a highly specific Reverse Phase
HPLC (RP-HPLC) method. The presence of the hydroxyl group makes Impurity M more polar
than Sofosbuvir.

Chromatographic Behavior[1][3][7]
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e Column: C18 (Octadecylsilane) or Phenyl-Hexyl stationary phases are recommended for
selectivity.

» Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.0-5.0) and
Acetonitrile.[1][2]

o Elution Order:

o Impurity M: Elutes earlier (lower Relative Retention Time, RRT ~0.85 - 0.90) due to the
hydrophilic 2'-OH group.

o Sofosbuvir: Elutes later (RRT 1.00) due to the lipophilic 2'-F atom.

o Diastereomers: The Sp-diastereomer typically elutes very close to the Rp-API (often RRT
1.02 - 1.05).

Mass Spectrometry Identification

« lonization: ESI+ (Electrospray lonization, Positive mode).
o Sofosbuvir [M+H]+: m/z 530.

e Impurity M [M+H]+: m/z 528.

o Note: The mass difference is exactly 2 Da (F = 19, OH = 17; 529 - 19 + 17 = 527). This -2
Da shift is diagnostic.

Remediation and Control Protocols

To ensure Impurity M remains below the ICH Q3A qualification threshold (typically <0.15%),
control must be exerted upstream.

Protocol 1: Starting Material Qualification (SMQ)

The most effective control is strictly limiting the level of 2'-C-methyluridine in the 2'-deoxy-2'-
fluoro-2'-C-methyluridine starting material.

o Specification: Set a limit of NMT (Not More Than) 0.10% for the hydroxy-precursor in the
fluorinated nucleoside SM.
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e Test Method: Use HILIC (Hydrophilic Interaction Liquid Chromatography) to separate the
polar hydroxy-nucleoside from the fluorinated nucleoside before the coupling step.

Protocol 2: Purging via Crystallization

If Impurity M is formed, it can be purged during the final crystallization of Sofosbuvir, although
with yield loss.

e Solvent System: Dichloromethane (DCM) / Diisopropyl Ether (DIPE) or Ethanol/Water.

e Mechanism: Impurity M, being more polar, has higher solubility in aqueous/alcohol mother
liquors and remains in solution while the lipophilic Sofosbuvir crystallizes.

Experimental Workflow: Spiking Study for Validation

To validate your analytical method's ability to detect Impurity M:

Acquire Standard: Obtain "Sofosbuvir Impurity M" (CAS 2095551-10-1).[3]

Spike Preparation: Prepare a solution of Sofosbuvir API (1.0 mg/mL). Spike with Impurity M
at 0.15% level.

Resolution Check: Inject into the HPLC system.

Acceptance Criteria: Resolution (Rs) between Impurity M and Sofosbuvir main peak must be
> 1.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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